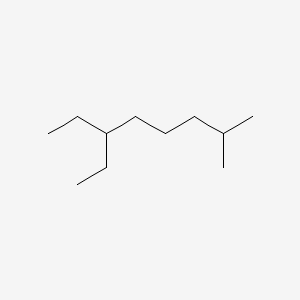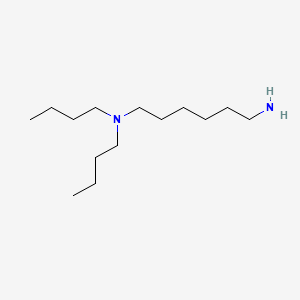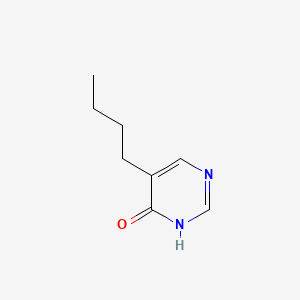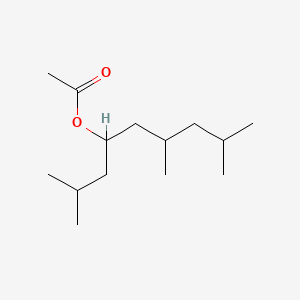
Isobutyl piperonylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl piperonylate is an organic compound with the molecular formula C12H14O4. It is a derivative of piperonylic acid, where the carboxylic acid group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl piperonylate can be synthesized through the esterification of piperonylic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl piperonylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperonylic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Piperonylic acid and other carboxylic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters and other functionalized compounds.
Aplicaciones Científicas De Investigación
Isobutyl piperonylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of isobutyl piperonylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release piperonylic acid, which may exert biological effects through various pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Piperonylic acid: The parent compound of isobutyl piperonylate.
Isobutyl acetate: Another ester with similar structural features.
Piperonyl butoxide: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.
Propiedades
Número CAS |
74098-26-3 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-methylpropyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-8(2)6-14-12(13)9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
NQAZSYLIZHQVQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



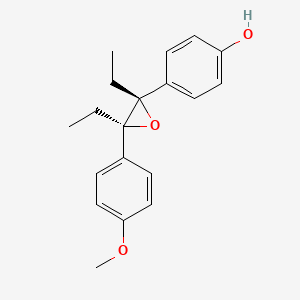
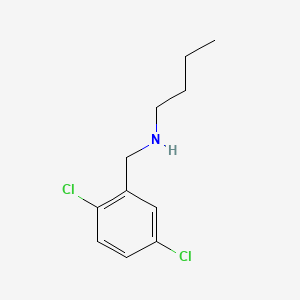

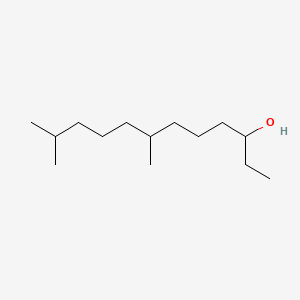
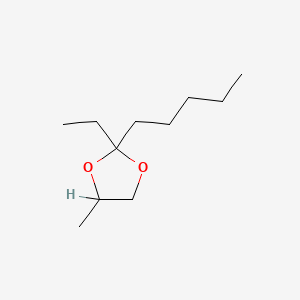
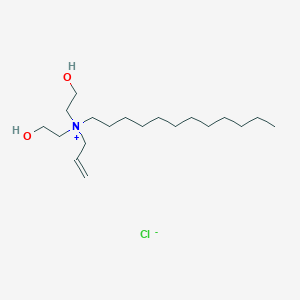
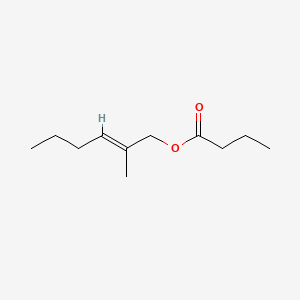
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
